molecular formula C5H8O5 B1205180 D-threo-Pentosulose CAS No. 19694-88-3

D-threo-Pentosulose

Cat. No.: B1205180
CAS No.: 19694-88-3
M. Wt: 148.11 g/mol
InChI Key: VDSAQEDKJUSZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-threo-Pentosulose: is a rare sugar with the molecular formula C5H8O5 and a molecular weight of 148.114 g/mol It is a pentose sugar, meaning it contains five carbon atoms

Scientific Research Applications

D-threo-Pentosulose has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: D-threo-Pentosulose can be synthesized through the addition of chlorine or bromine to the enediol grouping of tribenzoyl-pentenitol, yielding cis-adducts. The 1,2-dibromides are partially hydrolyzed in contact with silica gel, and clean hydrolysis is effected by silver carbonate in aqueous acetone, leading to the stereospecific formation of α-D-threo-pentosulose from D-xylo dibromides .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: D-threo-Pentosulose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be involved in the stereospecific formation of α-D-threo-pentosulose from D-xylo dibromides .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation reactions using chlorine or bromine are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of 1,2-dibromides leads to the formation of α-D-threo-pentosulose .

Mechanism of Action

The mechanism of action of D-threo-Pentosulose involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various intermediates and products. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • D-erythro-Pentosulose
  • D-threo-3-Hydroxyaspartate
  • D-threo-2-Pentulose 5-phosphate

Comparison: D-threo-Pentosulose is unique due to its specific stereochemistry and the types of reactions it undergoes. Compared to similar compounds like D-erythro-Pentosulose, it has distinct reactivity and applications, making it valuable in specific research and industrial contexts .

Properties

IUPAC Name

3,4,5-trihydroxy-2-oxopentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAQEDKJUSZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941455
Record name Pentos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19694-88-3, 36136-58-0
Record name D-threo-Pentosulose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC121534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-threo-Pentosulose
Reactant of Route 2
Reactant of Route 2
D-threo-Pentosulose
Reactant of Route 3
D-threo-Pentosulose
Reactant of Route 4
D-threo-Pentosulose
Reactant of Route 5
D-threo-Pentosulose
Reactant of Route 6
D-threo-Pentosulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.